REACTION_CXSMILES
|
O1CCCC1.[F:6][C:7]([F:17])=[C:8]([CH3:16])[CH2:9][CH2:10][CH2:11][C:12](OC)=[O:13].[BH4-].[Na+].CO>O>[F:6][C:7]([F:17])=[C:8]([CH3:16])[CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
methyl 6,6-difluoro-5-methyl-5-hexenoate
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
FC(=C(CCCC(=O)OC)C)F
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating the mixture
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
ADDITION
|
Details
|
After the end of the drop-wise addition
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
under refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracting with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(CCCCO)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |